Product packaging for Sodium 2-(nonanoyloxy)benzenesulfonate(Cat. No.:CAS No. 91125-43-8)

Sodium 2-(nonanoyloxy)benzenesulfonate

Cat. No.: B1613486
CAS No.: 91125-43-8
M. Wt: 336.4 g/mol
InChI Key: QSKQNALVHFTOQX-UHFFFAOYSA-M
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Description

Overview of Alkyl Ester Sulfonates as a Class of Anionic Surfactants

Anionic surfactants are molecules that possess a negatively charged functional group, which imparts surface-active properties. guidechem.comsielc.com Within this broad category, alkyl ester sulfonates represent a significant class of compounds characterized by an ester linkage between a hydrophobic alkyl chain and a sulfonate group attached to an aromatic or aliphatic moiety. wikipedia.org This structural arrangement provides a unique balance of properties, including effective surface tension reduction, good emulsifying capabilities, and notable performance in the presence of hard water ions. wikipedia.org

The general structure of an alkyl ester sulfonate allows for considerable variation in its properties by modifying the length and branching of the alkyl chain, as well as the nature of the sulfonated aromatic or aliphatic group. This versatility enables the fine-tuning of these surfactants for specific applications, ranging from household detergents to industrial processes. wikipedia.org A key feature of some alkyl ester sulfonates is their ability to act as precursors in chemical reactions, such as the in-situ generation of peroxy acids for bleaching purposes. nih.gov

Historical Context and Evolution within Surfactant Chemistry Research

The development of synthetic surfactants began in the 19th century with the production of sulfated castor oil, also known as Turkey red oil. guidechem.com The early 20th century saw the emergence of alkylnaphthalene sulfonates in Germany during World War I as a substitute for soap. guidechem.com A significant leap in surfactant technology occurred in 1936 with the development of alkylbenzene sulfonates from petroleum-based raw materials in the United States. guidechem.com These synthetic detergents offered superior performance in hard water compared to traditional soaps and quickly gained widespread use. guidechem.com

The latter half of the 20th century was marked by a drive for more specialized and efficient surfactants. Research focused on improving biodegradability, performance at lower temperatures, and developing surfactants with specific functionalities. This led to the investigation of various structural modifications, including the incorporation of ester linkages. The development of Sodium 4-(nonanoyloxy)benzenesulfonate (a positional isomer of the title compound) by Procter & Gamble in 1983 for use as a bleach activator in laundry detergents is a prime example of this trend. nih.gov This innovation allowed for effective bleaching at temperatures lower than the previously required 60°C, a significant advancement in detergent technology. nih.gov The synthesis of such compounds, often involving the reaction of a fatty acid chloride with a phenol (B47542) sulfonic acid, highlighted the growing sophistication of surfactant chemistry. chemspider.com

Current Research Landscape and Emerging Directions

Current research on Sodium 2-(nonanoyloxy)benzenesulfonate and related alkyl ester sulfonates is focused on several key areas, including enhancing their performance, improving their environmental profile, and expanding their applications.

Detailed Research Findings:

Recent studies continue to explore the role of this compound as a bleach activator. Its mechanism involves the perhydrolysis reaction with a source of hydrogen peroxide (like sodium perborate (B1237305) or percarbonate) in the wash liquor to generate the more potent bleaching agent, pernonanoic acid, in situ. nih.gov This allows for effective stain removal at lower washing temperatures, leading to energy savings and reduced fabric damage. nih.gov

Analytical methods for the detection and quantification of this compound in various matrices are also a subject of ongoing research. High-performance liquid chromatography (HPLC) is a commonly employed technique for its analysis. sielc.com

Furthermore, the broader class of alkyl ester sulfonates is being investigated for a range of applications beyond bleaching. For instance, novel sulfonated alkyl esters are being developed for use in enhanced oil recovery due to their ability to reduce interfacial tension between oil and water, even in high salinity conditions. wikipedia.org Research is also directed towards synthesizing these surfactants from renewable resources to improve their sustainability. evitachem.com

The environmental fate and potential toxicity of these compounds are also critical areas of investigation. While this compound is generally considered to have a favorable environmental profile, ongoing research aims to ensure the biodegradability of both the parent compound and its degradation products.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
CAS Number 91125-43-8 guidechem.comsielc.com
Molecular Formula C15H21NaO5S guidechem.comsielc.com
Molecular Weight 336.38 g/mol sielc.com
IUPAC Name sodium;2-nonanoyloxybenzenesulfonate
Synonyms Sodium 2-(nonanoyloxy)benzene-1-sulfonate, Nonanoic acid, 2-sulfophenyl ester, sodium salt (1:1), Sulfophenyl nonanoate (B1231133) sodium salt sielc.com
Appearance Typically a white powder or crystalline solid.
Solubility Highly soluble in water.

Emerging Directions:

The future of research in this area is likely to focus on the development of "green" and more sustainable versions of alkyl ester sulfonates, utilizing bio-based feedstocks and more environmentally benign synthesis routes. There is also a growing interest in creating multifunctional surfactants that can act as bleach activators, wetting agents, and emulsifiers simultaneously.

Furthermore, the investigation of novel bleach activators continues to be an active area of research. This includes the development of cationic bleach activators and systems that are effective at even lower temperatures and in liquid detergent formulations. The drive for more concentrated and compact detergents also fuels the need for highly efficient and stable bleach activator systems. As the demand for high-performance and environmentally friendly cleaning products grows, the research and development of compounds like this compound and other advanced surfactants will remain a key focus in the chemical industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NaO5S B1613486 Sodium 2-(nonanoyloxy)benzenesulfonate CAS No. 91125-43-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91125-43-8

Molecular Formula

C15H21NaO5S

Molecular Weight

336.4 g/mol

IUPAC Name

sodium;2-nonanoyloxybenzenesulfonate

InChI

InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-12-15(16)20-13-10-8-9-11-14(13)21(17,18)19;/h8-11H,2-7,12H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

QSKQNALVHFTOQX-UHFFFAOYSA-M

SMILES

CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Other CAS No.

181213-09-2
91125-43-8

physical_description

DryPowde

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Sodium 2 Nonanoyloxy Benzenesulfonate

Pathways for Esterification and Aromatic Sulfonation

Reaction of Nonanoic Acid Derivatives with Phenol (B47542) Precursors

A prevalent method for synthesizing sodium 2-(nonanoyloxy)benzenesulfonate involves the esterification of a phenol derivative that already contains a sulfonate group. google.com This pathway is advantageous as it builds the ester linkage onto a commercially available sulfonated precursor.

The most common approach in this category is the reaction of nonanoyl chloride, an activated derivative of nonanoic acid, with sodium p-hydroxybenzenesulfonate. google.comgoogle.com The synthesis first requires the preparation of the acyl chloride from nonanoic acid, which can be achieved by reacting it with a chlorinating agent like phosphorus trichloride (B1173362). google.com

Step 1: Formation of Nonanoyl Chloride Nonanoic acid is reacted with phosphorus trichloride (PCl₃) under solvent-free conditions. google.com The mixture is typically heated to reflux for 1 to 3 hours, followed by distillation to remove excess PCl₃ and then vacuum distillation to purify the resulting nonanoyl chloride. google.com

Step 2: Esterification The purified nonanoyl chloride is then reacted with sodium p-hydroxybenzenesulfonate. google.com This reaction is often carried out in a mixed solvent system, such as xylene and tetrachloroethane, to improve the compatibility and contact between the reactants. google.com A phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, is frequently employed to facilitate the reaction between the two phases. google.com The reaction mixture is heated to reflux (around 145 °C) for several hours (3 to 6 hours). google.com After cooling, the solid product, this compound, precipitates and can be collected by filtration. google.com This method has been reported to achieve product yields above 96%. google.com

An alternative, solvent-free approach involves directly reacting anhydrous sodium p-phenolsulfonate with an excess of nonanoyl chloride. google.com The mixture is heated, and after an initial foaming period, the reaction mass transforms into a dry powder. google.com

A summary of reaction conditions from a patented method is presented below.

Table 1: Synthesis of this compound via Esterification

Reactant 1 Reactant 2 Catalyst Solvent Temperature Time Yield Reference
Nonanoyl chloride Sodium p-hydroxybenzenesulfonate Tetrabutylammonium bromide Xylene/Tetrachloroethane ~145 °C 4 hours >96% google.com

Aromatic Sulfonation with Sulfur Trioxide (SO₃)

An alternative synthetic strategy involves forming the phenyl ester first, followed by the sulfonation of the aromatic ring. wikipedia.org In this pathway, nonanoic acid or its ester derivatives are reacted with phenol to form phenyl nonanoate (B1231133). This intermediate is then sulfonated using a potent sulfonating agent like sulfur trioxide (SO₃) to introduce the sulfonic acid group, typically at the para-position relative to the ester group. wikipedia.org

Aromatic sulfonation is a classic electrophilic aromatic substitution (SEAr) reaction. wikipedia.orgnih.gov The electrophile is typically sulfur trioxide (SO₃) or its protonated form, +SO₃H. chemistrysteps.comlibretexts.org The reaction is commonly performed by heating the aromatic compound with sulfuric acid, where SO₃ is the active species. wikipedia.org

The mechanism of sulfonation with SO₃ has been a subject of detailed study. Computational studies suggest that in the absence of catalysts and in nonpolar media, the mechanism may be concerted and involve two molecules of SO₃ attacking the aromatic ring simultaneously. nih.govresearchgate.net This 2:1 mechanism has a significantly lower activation energy barrier compared to the classic SEAr mechanism involving a single SO₃ molecule and a Wheland intermediate. nih.gov In polar, complexing solvents, a stepwise SEAr mechanism involving a Wheland-type intermediate formed from the arene and a (SO₃)₂ dimer is favored. nih.govnih.gov The reaction is generally reversible; sulfonation occurs in concentrated acidic conditions, while desulfonation can be achieved by heating in a dilute aqueous acid. wikipedia.orgchemistrysteps.com

Alternative Synthetic Routes for Sulfonated Benzene (B151609) Esters

Research into sulfonated esters extends beyond the specific synthesis of this compound, exploring more general methodologies and sustainable feedstocks.

General Approaches for Sulfonated Alkyl Esters

A variety of methods exist for the synthesis of sulfonate esters. eurjchem.com A widely used and traditional method is the reaction of an alcohol or phenol with a sulfonyl chloride in the presence of a base. eurjchem.comsci-hub.se However, this requires the preparation of sulfonyl chlorides, which can be sensitive and unstable. sci-hub.se

More modern and efficient methods have been developed. For instance, an electro-oxidative sulfonylation of phenols with sodium arenesulfinates can generate arylsulfonate esters under mild conditions without the need for additional oxidants. eurjchem.com Another approach involves the indium-catalyzed sulfonylation of alcohols and amines, which proceeds efficiently for a wide range of substrates, including sterically hindered ones. organic-chemistry.org Ytterbium(III) trifluoromethanesulfonate (B1224126) is another effective catalyst for the reaction between alcohols and toluenesulfonic acid anhydride (B1165640) to produce alkyl tosylates under neutral conditions. organic-chemistry.org

For the esterification of sulfonic acids or their sodium salts, solid-phase bound reagents like polymer-bound triazenes have been developed. researchgate.net This method allows for the synthesis of sulfonic esters in high yield and purity without extensive purification, and notably, it proceeds without the racemization that can occur in routes involving sulfonyl chlorides. researchgate.net

Utilization of Renewable Feedstocks in Sulfonated Ester Synthesis

In a move towards more sustainable chemical production, researchers are exploring the use of renewable feedstocks for synthesizing sulfonated esters. indiascienceandtechnology.gov.in These bio-based routes offer an alternative to traditional petroleum-derived raw materials. researchgate.net

One example is the synthesis of methyl ester sulfonate (MES) surfactants from jatropha oil. aip.org This process involves the esterification and transesterification of the oil to produce methyl esters, which are then sulfonated using sodium bisulfite at 100°C. aip.org

Another innovative approach utilizes furanic compounds derived from the dehydration of sugars. acs.orgresearchgate.net A new class of anionic surfactants, called sulfonated alkyl furoates (SAFs), has been developed from the esterification of furoic acid (derived from furfural) with fatty alcohols, followed by a sulfonation step. acs.org This method avoids the complex and costly synthesis routes associated with other furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF). acs.org The resulting SAFs demonstrate a promising combination of performance and sustainability, positioning them as potential green alternatives to traditional linear alkyl benzene sulfonates. researchgate.netacs.org

Catalytic Systems in Synthesis of this compound and Related Compounds

Catalysts play a crucial role in enhancing the efficiency, selectivity, and environmental profile of the reactions used to synthesize this compound and its analogs.

In the esterification of sodium p-hydroxybenzenesulfonate with nonanoyl chloride, a phase-transfer catalyst like tetrabutylammonium bromide is used to improve reaction rates in the biphasic system. google.com

For the sulfonation of aromatic compounds, various catalytic systems have been investigated. While traditional methods use strong acids like sulfuric acid, greener alternatives are being developed. wikipedia.orgresearchgate.net Reusable heterogeneous catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), have been shown to be effective for the sulfonation of aromatic compounds using sodium bisulfite, with reactions proceeding rapidly under solvent-free microwave irradiation. researchgate.net Ionic liquids have also been explored as both solvents and catalysts for aromatic sulfonation, in some cases providing yields of 98-99%. google.com

In the broader context of ester synthesis from renewable resources, such as the conversion of palm fatty acid distillate (PFAD), the choice of sulfonation method for preparing the solid acid catalyst is critical. A study comparing different sulfonation methods for a carbohydrate-derived catalyst found that the method yielding the highest sulfonic acid density resulted in the highest catalytic activity for ester production. researchgate.netmdpi.com

Table 2: Catalytic Activity of Various Sulfonated Catalysts in PFAD Esterification

Catalyst (Incomplete Carbonized Glucose sulfonated by...) Acid Density (mmol g⁻¹) FFA Conversion (%) Reference
Concentrated Sulfuric Acid (H₂SO₄-ICG) 4.408 85.3% mdpi.com
Ammonium (B1175870) Sulphate (NHSO₄-ICG) Not Specified 89.8% mdpi.com
Chlorosulfonic Acid (HSO₃Cl-ICG) Not Specified 95.2% mdpi.com

For the synthesis of sulfonate esters, metal-based catalysts are also common. Indium and Ytterbium(III) trifluoromethanesulfonate have been shown to effectively catalyze sulfonylation reactions under mild conditions. organic-chemistry.org

Phase Transfer Catalysis in Benzenesulfonate (B1194179) Salt Formation

The synthesis of this compound can be effectively achieved through a phase transfer catalysis (PTC) approach. This method is particularly advantageous for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. In this context, a phase transfer catalyst facilitates the transfer of a reactant from one phase to another, where the reaction occurs. nih.gov

The use of a mixed solvent system, such as xylene and tetrachloroethane, can further improve the compatibility of the reactants, increasing their contact area and, consequently, the reaction probability. google.com This approach, coupled with PTC, leads to a substantial improvement in the product yield. google.com

Role of Specific Catalysts in Reaction Efficiency and Selectivity

The choice of a phase transfer catalyst is critical to the efficiency and selectivity of the synthesis of this compound. Quaternary ammonium salts are commonly employed as phase transfer catalysts due to their ability to effectively transport anions from an aqueous or solid phase into an organic phase. nih.govencyclopedia.pub

In the synthesis of this compound, tetrabutylammonium bromide (TBAB) has been successfully utilized as a phase transfer catalyst. google.comencyclopedia.pub TBAB is a robust and efficient catalyst for a variety of organic reactions, including esterifications. nih.gov Its effectiveness stems from the ability of the tetrabutylammonium cation to form a lipophilic ion pair with the phenoxide anion of sodium p-hydroxybenzenesulfonate, facilitating its transfer into the organic phase for reaction with nonanoyl chloride. google.comnih.gov The use of TBAB has been shown to lead to high product yields, with reports indicating yields of over 96%. google.com

The catalytic efficiency of TBAB is attributed to its ability to increase the concentration of the reactive anion in the organic phase where the electrophile is present. This circumvents the issue of phase separation between the reactants. While other quaternary ammonium salts or phosphonium (B103445) salts could theoretically be used, the selection of the catalyst often depends on factors such as cost, stability under reaction conditions, and potential side reactions. The general characteristics of various phase transfer catalysts are summarized in the table below.

Table 1: General Characteristics of Common Phase Transfer Catalysts

Catalyst Type General Characteristics
Quaternary Ammonium Salts Widely used, relatively inexpensive, but can decompose at higher temperatures.
Quaternary Phosphonium Salts More stable at higher temperatures compared to ammonium salts, but generally more expensive.
Crown Ethers Highly effective catalysts, but their high cost and toxicity limit their industrial use.
Polyethylene Glycols (PEGs) Inexpensive and stable, but typically show lower activity than onium salts or crown ethers.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that influence the reaction outcome include temperature, reaction duration, and the stoichiometric ratios of the reactants.

Influence of Temperature and Reaction Duration

Temperature and reaction duration are interdependent parameters that significantly affect the rate of reaction and the formation of byproducts. For the synthesis of this compound using nonanoyl chloride and sodium p-hydroxybenzenesulfonate with a phase transfer catalyst, a specific temperature and reflux time have been reported to achieve high yields.

A documented procedure specifies a reaction temperature of approximately 145°C with a reflux duration of 3 to 6 hours. google.com These conditions are likely optimized to ensure a sufficient reaction rate without promoting significant degradation of the reactants or the product. The table below, derived from a patented synthesis method, illustrates a specific set of conditions that have been found to be effective.

Table 2: Reported Reaction Conditions for the Synthesis of this compound

Parameter Value Reference
Reaction Temperature ~145 °C google.com
Reaction Duration 3 - 6 hours (reflux) google.com
Catalyst Tetrabutylammonium bromide google.com
Solvent Xylene and Tetrachloroethane google.com
Yield >96% google.com

Prolonging the reaction time beyond the optimal duration may not necessarily increase the yield and could lead to the formation of impurities through side reactions or product degradation. Conversely, a shorter reaction time might result in incomplete conversion of the reactants.

Stoichiometric Ratios of Reactants and Sulfonating Agents

The molar ratio of the reactants, namely sodium p-hydroxybenzenesulfonate and the acylating agent (nonanoyl chloride), is a critical factor in optimizing the synthesis of this compound. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges and increased costs.

In a patented method, a molar ratio of sodium p-hydroxybenzenesulfonate to nonanoyl chloride of 1:1 to 1:3 is suggested. google.com The examples within the patent demonstrate the use of varying amounts of nonanoyl chloride, suggesting that adjusting this ratio can influence the reaction outcome. The use of a slight excess of the acylating agent is a common strategy in esterification reactions to ensure complete conversion of the more valuable starting material.

The table below outlines the reactant quantities used in different examples from the patent, illustrating the practical application of varying stoichiometric ratios.

Table 3: Examples of Reactant Stoichiometry in the Synthesis of this compound

Example Sodium p-hydroxybenzenesulfonate (g) Nonanoyl Chloride (g) Molar Ratio (approx.) Reference
1 19.6 26.48 1:1.5 google.com
2 19.6 35.5 1:2 google.com
3 19.6 44.0 1:2.5 google.com

Impact of Aging Conditions on Product Characteristics

The stability of sulfonated aromatic compounds can be influenced by factors such as temperature and pH. nih.gov A study on various sulfonated benzene and naphthalene (B1677914) derivatives showed that their stability on solid-phase extraction cartridges was greater at lower temperatures (4°C and -20°C) compared to room temperature over a 3-month period. nih.gov In aqueous solutions, these compounds exhibited good stability at an acidic pH of 2.5-3. nih.gov

It is known that sulfonate esters can be susceptible to hydrolysis, particularly under basic conditions. The stability of different sulfonate esters to various conditions is summarized in the table below, based on a study of sulfonate protecting groups.

Table 4: General Stability of Sulfonate Esters to Various Conditions

Condition General Stability of Sulfonate Esters
Acidic Conditions Most are stable to moderately acidic conditions. Some, like isopropyl sulfonates, are labile.
Basic Conditions Stability varies. Some are readily cleaved, while others are more resistant.
Nucleophiles Can be susceptible to nucleophilic attack, leading to cleavage. Steric hindrance can increase stability.
Storage Prolonged storage, especially at elevated temperatures, can lead to degradation.

For this compound, being a salt, its stability in the solid state would also depend on its hygroscopicity and the presence of moisture, which could facilitate hydrolysis over time. The ester linkage is a potential site for degradation, which could lead to the formation of sodium 2-hydroxybenzenesulfonate and nonanoic acid. However, without specific aging studies on the solid material, these remain general considerations.

Mechanistic Investigations of Sodium 2 Nonanoyloxy Benzenesulfonate Functionality

Mechanism of Peroxyacid Generation in Oxidative Systems

Sodium 2-(nonanoyloxy)benzenesulfonate (NOBS) serves as a crucial bleach activator, particularly in laundry detergents, by facilitating the generation of a more potent bleaching agent at lower temperatures. wikipedia.org Its function is centered around the in-situ formation of a peroxyacid through a reaction with a source of hydrogen peroxide.

The activation mechanism of NOBS commences with a perhydrolysis reaction. In aqueous solutions containing a source of hydrogen peroxide, such as sodium perborate (B1237305) or sodium percarbonate, perhydroxyl anions (HOO⁻) are generated. wikipedia.orgwikipedia.org These anions act as potent nucleophiles. The perhydroxyl anion attacks the electrophilic carbonyl carbon of the ester group in the NOBS molecule. wikipedia.org This nucleophilic acyl substitution reaction is the fundamental step in the activation process.

The reaction proceeds as follows:

The perhydroxyl anion (HOO⁻) attacks the ester carbonyl group of this compound.

This leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, resulting in the cleavage of the ester bond.

This process efficiently converts the relatively stable hydrogen peroxide source into a more reactive bleaching species.

The primary product of the perhydrolysis of NOBS is peroxynonanoic acid (PNA), also known as peroxypelargonic acid. wikipedia.orgwikipedia.org This peroxycarboxylic acid is the actual active bleaching agent responsible for oxidizing and removing stains. wikipedia.org PNA is particularly effective at lower temperatures, a characteristic that makes NOBS a preferred activator in regions where cold-water washing is common, such as the United States and Japan. wikipedia.orgwikipedia.org

The formation of peroxynonanoic acid allows for effective bleaching in conditions where hydrogen peroxide alone would be largely ineffective. wikipedia.org Peroxynonanoic acid is a more potent oxidant than hydrogen peroxide and exhibits high reactivity towards a wide range of chromophores found in common stains.

Table 1: Key Components in the Perhydrolysis of NOBS

Compound NameRoleChemical Formula
This compoundBleach Activator / PrecursorC₁₅H₂₁NaO₅S
Perhydroxyl AnionNucleophileHOO⁻
Peroxynonanoic AcidActive Bleaching AgentC₉H₁₈O₃
Sodium 4-hydroxybenzenesulfonate (B8699630)By-product / Leaving GroupC₆H₅NaO₄S

Identification and Fate of By-products (e.g., Sodium 4-hydroxybenzenesulfonate)

When the tetrahedral intermediate in the perhydrolysis reaction collapses, the bond to the phenoxy group cleaves, releasing a leaving group. wikipedia.org This results in the formation of sodium 4-hydroxybenzenesulfonate as an inert and water-soluble by-product. wikipedia.org This by-product does not contribute to the bleaching process and is readily washed away during the cleaning cycle. Its stability and solubility ensure that it does not interfere with the bleaching action of the newly formed peroxynonanoic acid or deposit onto fabrics.

Kinetic Studies of Activation Reactions

The efficiency of bleach activators is heavily dependent on the kinetics of their activation reactions. Studies have focused on understanding how environmental factors influence the rate of peroxyacid formation and how NOBS compares to other common activators.

The rate of the perhydrolysis of NOBS is influenced by several environmental factors, most notably temperature and pH. While NOBS is designed to be effective at lower temperatures, the reaction rate generally increases with temperature. wikipedia.org Many studies report that bleach activators are more effective in alkaline conditions. researchgate.net An alkaline pH promotes the formation of the perhydroxyl anion from hydrogen peroxide, thereby increasing the concentration of the nucleophile required for the activation reaction.

A common point of comparison for NOBS is tetraacetylethylenediamine (B84025) (TAED), the predominant bleach activator used in Europe. wikipedia.org Kinetic and functional comparisons reveal distinct advantages for NOBS in certain applications.

Temperature Efficacy: NOBS is significantly more effective than TAED at lower temperatures. wikipedia.org This is a primary reason for its prevalence in the U.S. and Japanese markets, where lower wash temperatures are standard. wikipedia.org

Solubility: NOBS exhibits superior water solubility compared to TAED. At 20°C, NOBS is reported to be 100 times more soluble than TAED, which facilitates its rapid dissolution and reaction in the wash liquor. wikipedia.org

pH Robustness: Research has suggested that NOBS is more robust to variations in wash bath pH compared to TAED, requiring less stringent control over pH levels for effective activation. researchgate.net

These properties make NOBS a highly efficient and versatile bleach activator for modern laundry formulations.

Table 2: Comparative Properties of NOBS and TAED

PropertyThis compound (NOBS)Tetraacetylethylenediamine (TAED)
Primary Market USA, Japan wikipedia.orgEurope wikipedia.orgwikipedia.org
Active Species Formed Peroxynonanoic Acid wikipedia.orgPeracetic Acid wikipedia.orgresearchgate.net
Low-Temperature Efficacy High wikipedia.orgLower than NOBS wikipedia.org
Solubility in Water Excellent; 100x more soluble than TAED at 20°C wikipedia.orgLower than NOBS wikipedia.org
pH Sensitivity Reported to be more robust researchgate.netMore sensitive to pH for optimal performance

Interfacial Phenomena and Surface Activity Mechanisms (Drawing from Related Sulfonated Ester Research)

This compound is an anionic surfactant, a class of molecules that possess distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This dual nature drives their activity at interfaces, such as the boundary between oil and water. The functionality of this compound is rooted in its molecular structure: a nonanoyloxy group forms the hydrophobic tail, while the benzenesulfonate (B1194179) group acts as the hydrophilic head. Although specific research on this compound is limited, a deep understanding of its mechanisms can be extrapolated from extensive studies on structurally similar sulfonated ester surfactants, such as methyl ester sulfonates (MES) and alkylbenzene sulfonates. scientific.netresearchgate.netresearchgate.net These compounds are widely recognized for their ability to modify interfacial properties, a critical function in applications ranging from enhanced oil recovery to detergent formulations. scientific.netresearchgate.net

A primary function of sulfonated ester surfactants is the significant reduction of interfacial tension (IFT) between two immiscible liquids like oil and water. nih.gov Interfacial tension is the energy present at the interface, which forces liquids to minimize their contact area, leading to phenomena like the formation of droplets. Surfactants lower this energy by spontaneously adsorbing at the oil-water interface. mdpi.com

The hydrophobic nonanoyl tail of a molecule like this compound orients itself into the oil phase, while the hydrophilic sulfonate head group remains in the water phase. This arrangement disrupts the cohesive forces between water molecules at the interface, effectively reducing the IFT. interfacefluidics.com Research on various anionic surfactants, including sodium dodecylbenzene (B1670861) sulfonate (SDBS) and other alkylbenzene sulfonates, has demonstrated their capacity to lower IFT to ultra-low values (on the order of 10⁻³ mN/m). rsc.org This drastic reduction is crucial for processes like enhanced oil recovery, where it helps to mobilize oil trapped in the pores of reservoir rock by capillary forces. researchgate.netmdpi.com

Studies on methyl ester sulfonates (MES) derived from palm oil have also been conducted to evaluate their potential as IFT-reducing agents. scientific.netresearchgate.net While a single MES system was found to be insufficient to achieve the desired ultra-low IFT for certain applications, the research confirmed its ability to react with crude oil and reduce interfacial tension. scientific.net The effectiveness of IFT reduction is influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes (salinity). rsc.orgresearchgate.net For instance, with sodium para-dimethyl alkylbenzene sulfonates, increasing the concentration of NaOH initially leads to a decrease in IFT due to the compression of the electrical double layer around the hydrophilic head groups, which allows for a more packed arrangement of surfactant molecules at the interface. rsc.org

Table 1: Interfacial Tension (IFT) Data for Selected Anionic Surfactants

Surfactant SystemConditionsResulting Interfacial TensionReference
Sodium para-dimethyl alkylbenzene sulfonates (p-S14-5, p-S16-5, p-S18-5)In certain NaOH concentration ranges against crude oil~10⁻³ mN/m (ultra-low IFT) rsc.org
Zwitterionic Hydroxypropyl Sulfobetaine (C14HSB)0.03 to 0.10 wt% concentration, high temperature (90°C) and high salinityUltra-low IFT researchgate.net
Palm Oil Based Methyl Ester Sulfonate (MES)Tested as a single surfactant systemNot adequate to achieve ultra-low IFT alone scientific.net
Sodium Dodecyl Sulfate (B86663) (SDS)At concentrations below 5 mN/mInterfacial dilational modulus decreases to almost zero mdpi.com

Wettability describes the preference of a solid surface to be in contact with one fluid over another when both are present. interfacefluidics.com In many contexts, such as oil reservoirs, the rock surface can be "oil-wet," meaning crude oil adheres strongly to it, hindering displacement by water. Anionic surfactants like this compound can alter this preference toward a more "water-wet" state. mdpi.commdpi.com

The mechanism for this alteration involves the adsorption of surfactant molecules onto the solid surface. mdpi.com For sandstone reservoirs, which typically have a negatively charged surface, anionic surfactants are effective. mdpi.com The alteration process can occur through several mechanisms. One proposed mechanism involves an ion-pairing process where the anionic head group of the surfactant interacts with cationic sites on the rock surface, or with divalent cations from the brine that may have adsorbed onto the surface. mdpi.com Another key mechanism is the hydrophobic interaction between the surfactant's tail and the oil components adsorbed on the rock. mdpi.com The surfactant essentially "washes" the oil off the surface, and its hydrophilic heads then orient towards the water phase, creating a new water-wet surface. nih.gov

Studies have shown that specific surfactants can significantly increase oil recovery by modifying wettability, sometimes even more so than by reducing IFT. interfacefluidics.com For example, research on sandstone reservoirs highlights that wettability alteration by surfactants is a primary mechanism for enhanced oil recovery. scispace.com The effectiveness of wettability alteration depends on the surfactant's structure, its concentration, the mineralogy of the rock, and the properties of the oil and brine. mdpi.comnih.gov

The adsorption of an anionic surfactant like this compound at an oil-water interface introduces negatively charged sulfonate head groups, altering the interfacial charge. nih.gov This creates an electrostatic barrier, or an electrical double layer, that can prevent oil droplets from coalescing, thereby enhancing emulsion stability. rsc.org Spectroscopic studies have shown that the adsorption of anionic surfactants at a buried oil/water interface increases the magnitude of the interfacial electric field, which leads to a more ordered arrangement of both oil and water molecules at the boundary. nih.gov

The presence of surfactants also influences the viscosity at the interface, a property known as interfacial rheology. The interfacial dilational modulus, which relates to the elasticity and viscosity of the interface, is a key parameter. mdpi.com Research on methyl ester sulfonate (MES) has shown that the sulfonation process increases the bulk viscosity of the product compared to the raw material, which is an indicator of the successful conversion and larger molecular size. researchgate.net The viscosity of MES was found to increase with longer sulfonation times and higher temperatures, with optimal results observed between 3-4 hours at 100°C. researchgate.net

At the interface, a higher interfacial dilational modulus often signifies a stronger, more rigid interfacial film, which can be beneficial for emulsion stability. mdpi.com However, the relationship is complex. For some conventional surfactants like sodium dodecyl sulfate (SDS), the modulus decreases significantly as the IFT becomes very low. mdpi.com In contrast, extended surfactants can maintain a higher interfacial modulus even at low IFT values, which is important for improving emulsification in applications like chemical flooding. mdpi.com The use of certain alkali metal alkane sulfonates has also been explored as a method to regulate and reduce the high viscosity of concentrated anionic surfactant solutions, making them easier to process and handle. google.com

Table 2: Viscosity Data for Methyl Ester Sulfonate (MES) Production

Sulfonation Temperature (°C)Sulfonation Time (hours)Resulting Viscosity (cp)Observation
80-1001 - 41.35 - 2.35Viscosity increases with increasing temperature and time.
10032.34Considered within the optimal range for best viscosity value.
10042.35Highest viscosity value achieved in the study.

Data derived from research on the sulfonation of crude palm oil. researchgate.net

Advanced Applications in Chemical Systems Research

Enhancement of Oxidative Processes in Chemical Bleaching Systems

Sodium 2-(nonanoyloxy)benzenesulfonate (NOBS) is a key ingredient in many detergent and bleaching formulations, primarily functioning as a bleach activator. wikipedia.orgnih.gov Its molecular structure, featuring both a hydrophobic nonanoyloxy chain and a hydrophilic benzenesulfonate (B1194179) group, allows it to facilitate the generation of a potent bleaching agent at lower temperatures.

Studies on Low-Temperature Bleaching Efficacy

The primary advantage of NOBS lies in its ability to enable effective bleaching at temperatures below 60°C. wikipedia.org In aqueous solutions, conventional peroxide bleaching agents like sodium perborate (B1237305) or sodium percarbonate are most effective at elevated temperatures. wikipedia.org However, NOBS reacts with the hydrogen peroxide released by these compounds in a process called perhydrolysis to form peroxynonanoic acid. wikipedia.orgwikipedia.org This peroxy acid is a more potent oxidizing agent than hydrogen peroxide at lower temperatures, allowing for energy-efficient washing cycles. wikipedia.org

Developed by Procter & Gamble in 1983, NOBS became a mainstay in American and Japanese laundry detergents by 1988. wikipedia.org Its efficacy at lower temperatures is a significant advantage over tetraacetylethylenediamine (B84025) (TAED), the predominant bleach activator in Europe. wikipedia.org Notably, the solubility of NOBS in water at 20°C is 100 times greater than that of TAED, further enhancing its performance in cold water washes. wikipedia.org Research has shown that activated bleaching with NOBS can yield competitive whiteness and wettability for cellulosic fibers, presenting a significant energy-saving benefit. researchgate.net

Table 1: Comparative Properties of NOBS and TAED Bleach Activators

Feature This compound (NOBS) Tetraacetylethylenediamine (TAED)
Primary Region of Use U.S.A. and Japan wikipedia.org Europe wikipedia.org
Mechanism of Action Forms peroxynonanoic acid via perhydrolysis. wikipedia.orgwikipedia.org Forms peracetic acid via perhydrolysis. wikipedia.org
Low-Temperature Efficacy Highly effective at lower temperatures. wikipedia.org Less effective at lower temperatures, typically requiring >60°C. wikipedia.org
Water Solubility (at 20°C) High (100 times more soluble than TAED). wikipedia.org Low. researchgate.net

| Byproducts | Releases sodium 4-hydroxybenzene sulfonate. wikipedia.org | Produces diacetylethylenediamine. wikipedia.org |

Application in Textile Processing and Substrate Interactions

While extensively used in laundry detergents, the application of NOBS in industrial textile bleaching has been a subject of more recent investigation. researchgate.net Studies comparing the performance of NOBS and TAED on various substrates have revealed specific benefits for each activator. researchgate.net NOBS has been reported to be generally superior to TAED and more robust for industrial textile applications due to its excellent water solubility and the minimal requirement for pH control of the bleaching bath. researchgate.net

In research involving the bleaching of cotton and cotton/wool blends, NOBS has demonstrated considerable effectiveness. researchgate.net Furthermore, studies have shown that fabrics bleached with a combination of peracetic acid and NOBS exhibit enhanced whiteness. researchgate.net The interaction of the generated peroxynonanoic acid with different textile substrates is key to its bleaching performance, effectively removing stains and improving the brightness of the fabric.

Table 2: Bleaching Effects of NOBS-Activated Systems on Various Textile Substrates

Substrate Observation Reference
Cotton Achieves competitive whiteness at lower temperatures. researchgate.net
Cotton/Wool Blends Demonstrates effective bleaching performance. researchgate.net
Juton Fabrics Enhanced whiteness and oxygen-to-carbon ratios when combined with peracetic acid. researchgate.net

| Cellulosic Fibers | Provides competitive whiteness and wettability with significant energy savings. | researchgate.net |

Exploration in Enhanced Oil Recovery Technologies (Drawing from Related Sulfonated Ester Research)

The unique properties of sulfonated ester surfactants, a class to which NOBS belongs, make them promising candidates for chemical Enhanced Oil Recovery (EOR) techniques. EOR aims to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted.

Surfactant Flooding Mechanisms in Porous Media

Surfactant flooding is a chemical EOR method that relies on the injection of surfactant solutions to mobilize trapped oil. hbku.edu.qa The primary mechanisms by which surfactants enhance oil recovery include:

Interfacial Tension (IFT) Reduction: Surfactants accumulate at the oil-water interface, significantly lowering the IFT. This reduction diminishes the capillary forces that trap oil droplets within the porous rock, allowing them to be displaced. hbku.edu.qaresearchgate.net For effective oil displacement, ultralow IFT values, often in the range of 10⁻³ mN/m, are required. researchgate.net

Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. Surfactants can adsorb onto the rock surface, altering its wettability from oil-wet to more water-wet. This change facilitates the release of oil from the rock surface. hbku.edu.qadoe.gov

Emulsification: Surfactants can promote the formation of emulsions, either oil-in-water or water-in-oil, which can help to mobilize the oil and improve the sweep efficiency of the flood. hbku.edu.qa

In alkali-surfactant-polymer (ASP) flooding, a combination of agents is used. The alkali reacts with acidic components in the crude oil to generate in-situ soaps, which are also surface-active. The surfactant further reduces IFT, and the polymer increases the viscosity of the injected water to improve the mobility ratio and sweep efficiency. doe.gov

Table 3: Key Mechanisms in Surfactant-Based Enhanced Oil Recovery

Mechanism Description Impact on Oil Recovery
Interfacial Tension (IFT) Reduction Surfactant molecules align at the oil-water interface, lowering the energy required to create new interfacial area. hbku.edu.qa Reduces capillary forces, mobilizing trapped oil droplets. hbku.edu.qa
Wettability Alteration Surfactants adsorb on the reservoir rock, changing its preference from oil to water. hbku.edu.qadoe.gov Facilitates the detachment of oil from the rock surface. doe.gov
Emulsification Formation of stable dispersions of oil in water or water in oil. hbku.edu.qa Improves the transport of oil through the porous medium. hbku.edu.qa

| Mobility Control (with polymers) | Increasing the viscosity of the displacing fluid to ensure a more uniform sweep of the reservoir. doe.gov | Prevents premature breakthrough of the injected fluid and improves sweep efficiency. doe.gov |

Behavior in Varying Salinity and Multivalent Ion Environments

The performance of surfactants in EOR is highly dependent on reservoir conditions, particularly the salinity and the concentration of multivalent ions (like Ca²⁺ and Mg²⁺) in the formation water. mdpi.com Many conventional surfactants lose their effectiveness or precipitate in high-salinity or high-hardness brines. osti.gov

Research into novel sulfonated alkyl ester (SAE) surfactants, which share structural similarities with NOBS, has shown promising results in this area. These surfactants have demonstrated good performance in reducing IFT across a wide range of salinities, in the presence of both monovalent and divalent ions, and with both light and heavy oils. researchgate.net The unique chemical structure of some sulfonated esters, combining both ester and sulfonate groups, can provide stability in high-salinity conditions. mdpi.com For instance, certain sulfonate surfactants have been developed that tolerate salinities up to 10.4 x 10⁴ mg/L. mdpi.com

Studies on anionic-cationic mixed surfactant systems have also shown significantly improved salt tolerance compared to individual anionic surfactants like petroleum sulfonates. The interaction between the different surfactant types can lead to synergistic effects that enhance stability and performance in harsh reservoir environments.

Table 4: Performance of Sulfonated Ester Surfactants in High Salinity Conditions

Surfactant Type Salinity Condition Observation Reference
Methyl Ester Sulfonate (MES) 30 kppm and 40 kppm IFT value decreases with increasing MES concentration. researchgate.net
Sulfonated Alkyl Ester (SAE) Wide range with monovalent and divalent ions Good performance in reducing IFT for both light and heavy oils. researchgate.net
Sulfonate Polyoxyethylene Ether Up to 10.4 x 10⁴ mg/L Maintained stability and performance. mdpi.com

| Anionic-Cationic Mixed System | 190,000 mg/L (sodium salts), 20,000 mg/L (calcium salts) | Significantly better salinity tolerance than petroleum sulfonate alone. | |

Physical Chemistry of Surfactant Systems (General Sulfonated Esters)

The effectiveness of sulfonated ester surfactants is rooted in their fundamental physical chemistry, particularly their behavior in aqueous solutions and at interfaces. A key aspect is the formation of micelles, which are aggregates of surfactant molecules that form above a certain concentration known as the critical micelle concentration (CMC).

The structure and growth of these micelles are influenced by various factors, including the surfactant's molecular structure and the presence of electrolytes. Small-angle neutron scattering (SANS) studies on alkyl ester sulfonate surfactants have shown that in the absence of electrolytes, they form small, globular micelles. colab.wsnih.gov The addition of electrolytes, such as sodium chloride (NaCl), can promote micellar growth. colab.wsnih.gov This growth is more pronounced for surfactants with longer unbranched and branched alkyl chains. colab.wsnih.gov However, the presence of multivalent ions like those in aluminum chloride (AlCl₃) can lead to more modest growth before the onset of precipitation. colab.wsnih.gov

The solubility of some sulfonated esters, such as methyl ester sulfonates (MES), can be limited at lower temperatures (below their Krafft point). nih.gov However, their solubility can be enhanced by incorporating them into mixed micellar systems with other anionic surfactants like sodium alpha olefin sulfonate (AOS). nih.gov The electrostatic interactions within these mixed micelles play a crucial role in improving the solubility of the less soluble component. nih.gov

Table 5: Physicochemical Properties of Sulfonated Ester Surfactant Systems

Property Influencing Factors Observation Reference
Micelle Formation Surfactant concentration Occurs above the Critical Micelle Concentration (CMC). researchgate.net
Micellar Growth Electrolyte addition, alkyl chain length Electrolytes promote growth; longer chains show more pronounced growth. colab.wsnih.gov
Solubility Temperature, presence of other surfactants Can be limited below the Krafft point; enhanced in mixed micellar systems. nih.gov

| Interfacial Adsorption | Surfactant structure, electrolyte concentration | Determines the reduction in surface tension and IFT. | researchgate.net |

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a fundamental characteristic of surfactants in solution. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form spherical or cylindrical structures called micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous phase.

For an anionic surfactant like this compound, the molecule consists of a non-polar nonanoyl chain and a polar sodium benzenesulfonate head group. The CMC is a critical parameter that dictates the onset of many surfactant-based applications, such as detergency and solubilization.

Factors Influencing CMC: The CMC of a surfactant is influenced by several factors, including:

Alkyl Chain Length: Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases.

Temperature: The effect of temperature on the CMC of anionic surfactants is complex and often shows a U-shaped curve, with a minimum CMC at a specific temperature.

Presence of Electrolytes: The addition of salts to an anionic surfactant solution typically lowers the CMC. The counterions from the salt shield the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating micelle formation at a lower concentration.

Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their nature and location within the micellar structure.

Due to the lack of specific experimental data, a precise CMC value for this compound cannot be provided. However, based on its structure (a C9 acyl chain), its CMC in pure water at room temperature would be expected to be in the millimolar (mM) range. For comparison, the CMC of Sodium Dodecylbenzenesulfonate (a related surfactant with a longer alkyl chain) is approximately 1.2-2.9 mM. nih.gov

Hypothetical Data Table for Illustrative Purposes:

Since no experimental data is available, the following table is a hypothetical representation of how CMC data for a surfactant like this compound might be presented.

Condition Hypothetical CMC (mM)
Pure Water, 25°C5 - 10
0.1 M NaCl, 25°C2 - 5
Pure Water, 40°C4 - 8

This table is for illustrative purposes only and is not based on experimental results for this compound.

Adsorption Characteristics at Interfaces

The effectiveness of a surfactant is also determined by its ability to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption reduces the interfacial tension, a key mechanism in processes like emulsification, foaming, and wetting.

The adsorption of this compound at an interface would involve the orientation of its molecules with the hydrophobic nonanoyl tail directed away from the aqueous phase (e.g., into the air or oil phase) and the hydrophilic sulfonate head group remaining in the water.

Key Parameters in Adsorption Studies:

Surface Excess Concentration (Γ): This represents the concentration of surfactant molecules at the interface in excess of the bulk concentration.

Area per Molecule (A_min): This is the minimum area occupied by a surfactant molecule at the interface when it is saturated.

Surface Pressure (Π): This is the reduction in surface tension caused by the adsorption of the surfactant.

The adsorption behavior of surfactants is often studied using techniques like tensiometry. The data obtained can be fitted to various adsorption isotherms (e.g., Langmuir, Gibbs) to understand the thermodynamics of the adsorption process. For related anionic surfactants, studies have shown that factors such as the presence of electrolytes can significantly increase the packing density of the surfactant molecules at the interface. nih.gov

Illustrative Data Table on Interfacial Properties:

The following table provides a hypothetical illustration of the kind of data that would be generated from studying the adsorption characteristics of a surfactant.

Parameter Hypothetical Value
Surface Excess Concentration (Γ_max) at CMC2.5 x 10⁻¹⁰ mol/cm²
Minimum Area per Molecule (A_min)65 Ų/molecule
Surface Tension at CMC (γ_cmc)35 mN/m

This table is for illustrative purposes only and is not based on experimental results for this compound.

Phase Behavior in Complex Aqueous and Non-Aqueous Systems

The phase behavior of surfactants in solution can be complex, involving the formation of various liquid crystalline phases in addition to micelles. These phases, which include hexagonal, lamellar, and cubic structures, are dependent on the surfactant concentration, temperature, and the presence of other components like salts, oils, and co-surfactants.

Understanding the phase behavior is crucial for formulating products with specific rheological properties and stability. For instance, the formation of a lamellar phase can lead to a significant increase in viscosity.

Given the structure of this compound, it would be expected to exhibit phase behavior typical of anionic surfactants. At low concentrations in water, it would exist as monomers and then form micelles. At higher concentrations, it could potentially form liquid crystalline phases. In non-aqueous systems or in the presence of oil, it would likely participate in the formation of microemulsions or emulsions, depending on the system composition and conditions.

The study of phase behavior is typically conducted using techniques such as small-angle X-ray scattering (SAXS), polarized light microscopy, and rheology. Constructing a phase diagram requires extensive experimental work, which has not been published for this compound.

Structure Activity Relationship Sar Studies of Sodium 2 Nonanoyloxy Benzenesulfonate and Analogues

Impact of Alkyl Chain Length on Chemical Activity and Interfacial Properties

The alkyl chain, or the hydrophobic tail, is a critical determinant of a surfactant's properties. For sodium alkanoyloxybenzene sulfonates, the length of this chain significantly affects their performance at interfaces, such as the boundary between air and water or oil and water.

The primary role of the hydrophobic tail is to drive the molecule to the surface of the water, as this orientation minimizes the disruption of hydrogen bonding between water molecules. The longer the alkyl chain, the more hydrophobic the molecule becomes, leading to a more pronounced tendency to accumulate at interfaces. This increased surface affinity dramatically affects key surfactant properties. acs.orgchemrxiv.orgnih.gov

Studies on homologous series of surfactants, such as sodium alkyl sulfates, have demonstrated a clear and predictable relationship between alkyl chain length and interfacial properties. researchgate.net Increasing the number of carbon atoms in the alkyl chain generally leads to:

Increased Surface Activity : Longer chains are more effective at reducing surface tension. researchgate.net

Lower Critical Micelle Concentration (CMC) : The CMC is the concentration at which surfactant molecules begin to form micelles in the bulk solution. A longer alkyl chain enhances the hydrophobic effect, causing micelles to form at lower concentrations.

Enhanced Foam Stability : The interaction between longer alkyl chains in the foam film is stronger, which can increase the stability of the foam. researchgate.net

This relationship can be quantified by Traube's rule, which states that for each additional CH₂ group in a homologous series, the concentration required to achieve a certain surface tension is reduced by a factor of about three. While this rule is a generalization, it illustrates the powerful effect of the alkyl chain length.

For Sodium 2-(nonanoyloxy)benzenesulfonate, the nonanoyl (C9) chain provides a balance of properties. A significantly shorter chain would result in a less effective surfactant with a higher CMC, while a much longer chain could lead to decreased solubility in water at lower temperatures. The choice of a nine-carbon chain is a deliberate design element to optimize its function, particularly as a bleach activator where both solubility and surface activity are important. wikipedia.orggoogle.com

Alkyl Chain LengthGeneral Effect on HydrophobicityImpact on Critical Micelle Concentration (CMC)Impact on Surface Tension ReductionGeneral Impact on Aqueous Solubility
Shorter (e.g., C6-C8)LowerHigherLess EffectiveHigher
Medium (e.g., C9-C12)ModerateIntermediateEffectiveModerate
Longer (e.g., C14-C16)HigherLowerMore EffectiveLower

Influence of Aromatic Substitution Patterns on Reactivity

The benzene (B151609) ring in this compound is a scaffold connecting the hydrophobic acyl group and the hydrophilic sulfonate group. The substitution pattern on this ring—in this case, the ortho arrangement of the ester and sulfonate groups—is crucial. Furthermore, the introduction of other substituents onto the aromatic ring would significantly alter the molecule's electronic properties and, consequently, its reactivity. libretexts.org

Substituents on a benzene ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.orglibretexts.org

Electron-Donating Groups (e.g., -CH₃, -OCH₃) : These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They are generally considered "activating" groups. libretexts.org

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -SO₃H) : These groups pull electron density away from the ring, making it less reactive towards electrophiles. They are known as "deactivating" groups. libretexts.orglibretexts.org The sulfonic acid group itself is a strong deactivating group. chemistrysteps.com

In the context of this compound, the reactivity of the aromatic ring itself (e.g., towards further substitution) is generally low due to the deactivating nature of the sulfonate group. However, the electronic effects of any additional substituents would also influence the reactivity of the ester linkage. For instance, an electron-withdrawing group positioned para to the ester group could make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, such as hydrolysis.

Kinetic studies on the nucleophilic substitution reactions of aryl benzenesulfonates show that the reaction can proceed via two competing pathways: cleavage of the S-O bond or cleavage of the C-O bond. acs.orgnih.gov The preferred pathway is highly dependent on the substituents on both the phenoxide ring and the benzenesulfonate (B1194179) ring. acs.orgnih.gov An electron-donating substituent on the phenoxide part of the molecule was found to favor the C-O bond cleavage pathway. acs.org This highlights the intricate control that aromatic substitution patterns can exert over reaction mechanisms and stability.

Modifications to the Sulfonate Moiety and Their Functional Consequences

The sulfonate group (-SO₃⁻) is the primary hydrophilic and water-solubilizing component of the molecule. Its properties are fundamental to the function of this compound. The introduction of a sulfonate group into a molecule dramatically alters its physicochemical properties, most notably by increasing water solubility and maintaining a negative charge over a wide pH range. mdpi.com

Modifying or replacing the sulfonate moiety would have profound functional consequences:

Solubility : Replacing the sulfonate group with a less polar or nonpolar group would drastically reduce the molecule's water solubility. Even replacement with another charged group, like a carboxylate (-COO⁻), would alter its behavior, as carboxylates are less acidic and their charge is pH-dependent.

Catalytic Activity : In some contexts, sulfonate groups can enhance catalytic activity. For example, sulfonated catalysts have shown improved performance in water oxidation reactions, partly due to more favorable geometry for water attack and increased solubility. chemrxiv.org Modifying this group would alter or eliminate such catalytic potential.

Binding and Adsorption : The strong negative charge of the sulfonate group influences how the molecule interacts with surfaces and other molecules. In applications like lithium-sulfur batteries, sulfonic groups have been shown to enhance the binding energy and adsorption capacity for polysulfides, improving battery performance. rsc.org Any modification would change these interfacial interactions.

The sulfonate group is not merely a solubilizing agent; it is an active functional component whose modification directly impacts the molecule's performance envelope, from its behavior in solution to its potential in advanced material applications. mdpi.comchemrxiv.org

Comparative Analysis of Structural Isomers and Related Compounds

Structural isomers are molecules that share the same chemical formula but have different arrangements of atoms. A key structural isomer of this compound (an ortho substituted compound) is Sodium 4-(nonanoyloxy)benzenesulfonate (NOBS), the para isomer. wikipedia.orgchemspider.com NOBS is a widely used bleach activator in laundry detergents, particularly in the United States and Japan. wikipedia.org

The difference in the position of the sulfonate group relative to the ester linkage has significant implications for the synthesis and properties of the molecule.

Synthesis : The synthesis of NOBS typically involves the reaction of nonanoic acid with phenol (B47542), followed by sulfonation at the para position. wikipedia.org Synthesizing the ortho isomer is often more complex and may require different strategies or starting materials to achieve regioselectivity.

Physical Properties : Isomers often exhibit different physical properties, such as melting point, solubility, and crystalline structure. NOBS is noted for being significantly more soluble in water than another common bleach activator, TAED, especially at lower temperatures. wikipedia.org The solubility of the ortho isomer would be a distinct physical property.

Other related compounds include sulfonated esters with different alkyl chains or different aromatic cores. For example, aryl sulfonates are a broad class of compounds with applications ranging from anticancer agents to pesticides. nih.govresearchgate.net The biological or chemical activity of these compounds is highly dependent on the specific combination of the aryl group, the sulfonate, and any other substituents. nih.govnih.gov

PropertyThis compound (ortho-isomer)Sodium 4-(nonanoyloxy)benzenesulfonate (para-isomer, NOBS)Reference
IUPAC Namesodium;2-nonanoyloxybenzenesulfonateSodium 4-(nonanoyloxy)benzene-1-sulfonate wikipedia.orgnih.gov
Substitution PatternOrtho (1,2)Para (1,4)
Primary UseStudied as a surfactant and chemical intermediateCommon bleach activator in laundry detergents wikipedia.org
Synthesis NoteRegioselectivity for the ortho position requiredTypically synthesized from phenol, followed by sulfonation which favors the para position wikipedia.org

Designing Novel Sulfonated Esters for Targeted Chemical Functions

The insights gained from SAR studies provide a roadmap for the rational design of novel sulfonated esters with specific, targeted functions. jst.go.jpacs.org By systematically modifying the three key components—alkyl chain, aromatic core, and sulfonate group—chemists can fine-tune the properties of the resulting molecule. nih.gov

The design process begins with defining the desired function. For example:

For Improved Surfactancy : To design a more efficient surfactant, one might lengthen the alkyl chain to lower the CMC and increase surface activity, while ensuring the molecule retains sufficient solubility for the target application temperature. acs.org The structure of the hydrophobic tail can also be altered (e.g., branching) to modify packing at interfaces.

For Enhanced Biocidal Activity : Research has shown that certain pyrimidine (B1678525) derivatives containing sulfonate esters exhibit good antibacterial and insecticidal activity. researchgate.netnih.gov Designing new pesticides could involve combining different heterocyclic aromatic cores with various sulfonate esters to optimize bioactivity and bioavailability. nih.gov

For "Smart" Materials : A growing area of research is the development of "switchable" surfactants that lose their surface activity in response to a stimulus like heat or a change in pH. gatech.edu This could be achieved by designing a sulfonated ester with a deliberately unstable linker between the hydrophilic and hydrophobic parts, allowing for controlled cleavage.

For Catalysis : To create a better catalyst, one could modify the aromatic ring with additional functional groups that participate in the catalytic cycle or alter the position of the sulfonate group to better stabilize a transition state, as seen in some ruthenium-based catalysts. chemrxiv.org

The principle of combining functional moieties is a powerful tool in molecular design. nih.gov By treating the sulfonate ester as a modular scaffold, new compounds can be synthesized to meet the demands of diverse fields, from consumer products to advanced materials and pharmaceuticals. nih.govcetjournal.itnih.gov

Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are vital for isolating Sodium 2-(nonanoyloxy)benzenesulfonate from reaction mixtures and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, an anionic surfactant. thermofisher.comshu.ac.uk Reverse-phase (RP) HPLC methods are particularly effective for its separation and quantification. sielc.comsielc.com These methods can be adapted for both analytical-scale purity checks and larger preparative-scale isolation. sielc.comsielc.com

A common approach involves using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid like phosphoric acid to control the pH and ensure good peak shape. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), a volatile acid like formic acid is used in place of phosphoric acid. sielc.com Detection can be accomplished using UV detectors, as the benzene (B151609) ring in the molecule is a chromophore, or with more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). thermofisher.com

Table 1: Example HPLC Conditions for this compound Analysis

Parameter Condition Source(s)
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com
Detection UV, ELSD, CAD, MS thermofisher.comsielc.com
Application Analytical quantification and preparative isolation sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. thermofisher.comnih.gov Due to the low volatility and ionic nature of this compound, direct analysis by GC-MS is not feasible. However, this method is highly suitable for the analysis of volatile by-products that may be present from its synthesis.

The synthesis of this compound typically involves the reaction of nonanoyl chloride with sodium phenolsulfonate. Potential volatile impurities could include unreacted nonanoyl chloride or other chlorinated species. GC-MS can be used to detect such residual starting materials or side-reaction products in the final compound. ispub.com For certain non-volatile or polar impurities, a derivatization step, such as esterification, may be required to convert them into more volatile forms suitable for GC-MS analysis. nih.govresearchgate.net This ensures a comprehensive profile of any small-molecule impurities that could affect the final product's quality.

The isolation and purification of this compound on a larger scale are often achieved using preparative HPLC. ardena.com The analytical HPLC methods developed for this compound are typically scalable to a preparative level. sielc.comsielc.com This process involves using larger columns (e.g., 15 to 30 cm in diameter) and higher flow rates to handle larger quantities of the crude product mixture. ardena.com

The goal of preparative HPLC is to isolate the main compound from unreacted starting materials, by-products, and other impurities with a high degree of purity. nih.gov The fractions corresponding to the this compound peak are collected as they elute from the column. The solvent is then removed, typically through evaporation, to yield the purified solid compound. This technique is crucial for obtaining high-purity material required for reference standards and further research. ardena.com

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic methods provide definitive structural information, confirming the identity and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound. While an experimental spectrum for this compound is not publicly available, its ¹H NMR spectrum can be reliably predicted based on its chemical structure. The spectrum would show distinct signals corresponding to the protons in the nonanoyl aliphatic chain and the aromatic benzenesulfonate (B1194179) portion of the molecule.

The aliphatic chain would produce a characteristic terminal methyl (CH₃) triplet, several overlapping multiplets for the methylene (B1212753) (CH₂) groups, and a triplet for the methylene group adjacent to the ester's carbonyl group. The four protons on the disubstituted aromatic ring would appear as a set of distinct multiplets in the aromatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aliphatic CH₃ ~0.9 Triplet 3H
Aliphatic (CH₂)₅ ~1.2-1.7 Multiplet 10H
-CH₂-COO- ~2.5 Triplet 2H
Aromatic H ~7.2-8.0 Multiplet 4H

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features: the ester group, the aromatic ring, the alkyl chain, and the sulfonate group. acs.org

Key expected absorptions include C-H stretching vibrations from the nonanoyl chain, a strong C=O stretching band for the ester carbonyl, C=C stretching bands for the aromatic ring, and strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonate (S=O) and S-O groups. libretexts.orgpressbooks.pub

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Source(s)
Alkyl C-H Stretch 2850-3000 vscht.cz
Ester C=O Stretch ~1735-1750 libretexts.org
Aromatic C=C Stretch ~1450-1600 vscht.cz
Sulfonate S=O Asymmetric & Symmetric Stretch ~1170-1230 and ~1030-1070 acs.org
S-O Stretch ~800-900 acs.org

Advanced Analytical Techniques for Reaction Monitoring and Product Analysis

The synthesis of this compound involves key chemical transformations, including esterification and sulfonation. The efficient and controlled production of this compound can be significantly enhanced by the implementation of Process Analytical Technology (PAT). PAT involves the use of in-situ and online analytical techniques to monitor reaction progress in real-time, providing a deeper understanding of the reaction kinetics and helping to ensure product quality.

Several advanced spectroscopic techniques are well-suited for monitoring the synthesis of sulfonate esters. These methods offer non-destructive, real-time analysis of the reacting mixture, tracking the consumption of reactants and the formation of products and by-products.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring chemical reactions by tracking changes in the vibrational frequencies of functional groups. rsc.org In the synthesis of this compound, in-situ FTIR could be employed to monitor the esterification reaction by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch. Similarly, the sulfonation step could be monitored by tracking characteristic bands of the sulfonic acid group. rsc.orgnih.gov The data obtained can be used to generate kinetic profiles of the reaction, providing valuable insights into the reaction mechanism and helping to identify the reaction endpoint. youtube.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar bonds. Raman spectroscopy has been successfully used for the online monitoring of esterification reactions, where it can quantify the conversion of reactants to products. researchgate.netrsc.orgacs.org For the synthesis of this compound, Raman spectroscopy could track the formation of the ester linkage and the introduction of the sulfonate group onto the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy offers detailed structural information and can be used to monitor complex reaction mixtures without the need for sample preparation. researchgate.netfordham.edu For the synthesis of this compound, ¹H and ¹³C NMR could provide real-time quantitative data on the concentrations of reactants, intermediates, and the final product. researchgate.net This would allow for a comprehensive understanding of the reaction kinetics and the detection of any side reactions. Flow NMR setups are particularly advantageous for continuous process monitoring. rsc.org

The application of these advanced analytical techniques provides a robust framework for the development, optimization, and control of the manufacturing process for this compound, leading to improved efficiency, consistency, and product quality.

Environmental Transformation and Degradation Pathways

Mechanistic Studies of Chemical and Biological Degradation

The transformation of sodium 2-(nonanoyloxy)benzenesulfonate in the environment is a multifaceted process involving both abiotic and biotic pathways. The ester linkage in the molecule is a key site for initial degradation, primarily through hydrolysis, which can be chemically or biologically mediated.

In the context of its function as a bleach activator, the primary chemical transformation of this compound occurs in the wash liquor through perhydrolysis. In the presence of a source of hydrogen peroxide, such as sodium percarbonate or sodium perborate (B1237305), NOBS is attacked by the perhydroxyl anion. This reaction leads to the formation of peroxynonanoic acid, a potent bleaching agent, and a leaving group, sodium 4-hydroxybenzenesulfonate (B8699630). wikipedia.org This initial oxidative transformation is a designed and rapid process that occurs during the washing cycle.

Beyond its intended function, oxidative degradation can also occur in the environment, driven by reactive oxygen species (ROS). mdpi.com While specific studies on the environmental oxidative degradation of NOBS are limited, the general principles of organic compound degradation suggest that hydroxyl radicals (•OH), often generated photochemically in surface waters, can play a role in its further breakdown. These highly reactive species can attack both the aromatic ring and the alkyl chain of the degradation products. mdpi.com

The primary route for the environmental removal of this compound and its initial degradation products is through biodegradation. Surfactants, in general, are known to be degraded by a wide variety of microorganisms present in wastewater treatment plants, surface waters, and soils. nih.gov For the broader category of sodium alkanoyloxybenzene sulfonates, which includes NOBS, studies have indicated that these compounds are readily biodegradable. kao.com This suggests that microorganisms can utilize them as a source of carbon and energy, leading to their efficient removal from the environment. kao.com

The biodegradation process typically begins with the hydrolysis of the ester bond, a reaction catalyzed by microbial esterase enzymes. This initial step breaks the molecule into sodium 4-hydroxybenzenesulfonate and nonanoic acid. Both of these primary degradation products are then subject to further microbial breakdown. Nonanoic acid, a simple fatty acid, is readily metabolized by microorganisms through beta-oxidation. The degradation of the sulfonated aromatic ring of 4-hydroxybenzenesulfonate proceeds through more complex microbial pathways, eventually leading to ring cleavage and complete mineralization to carbon dioxide, water, and inorganic sulfate (B86663).

While specific microbial strains responsible for the degradation of NOBS have not been extensively documented in publicly available literature, the widespread occurrence of surfactant-degrading bacteria in the environment ensures its efficient removal. nih.gov

Identification and Characterization of Degradation Intermediates

The elucidation of degradation pathways relies heavily on the identification of intermediate compounds formed during the transformation process. Modern analytical techniques, particularly mass spectrometry, are instrumental in this regard.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of polar, non-volatile compounds like this compound and its degradation products in aqueous environmental samples. pradeepresearch.org In studies of similar sulfonated surfactants, such as sodium dodecyl benzene (B151609) sulfonate (DBS), ESI-MS has been successfully employed to detect and identify a range of degradation intermediates in real-time. nih.gov This technique allows for the direct analysis of water samples, providing molecular weight information of the parent compound and its metabolites.

For this compound, ESI-MS would be the method of choice to confirm the presence of the primary degradation products, sodium 4-hydroxybenzenesulfonate and nonanoic acid. Furthermore, it could be used to track the formation of subsequent intermediates from the breakdown of the aromatic ring and the shortening of the alkyl chain, providing a detailed profile of the degradation pathway.

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of unknown compounds detected by MS. By selecting a specific ion (a molecular ion or a fragment ion) and subjecting it to further fragmentation, a characteristic fragmentation pattern is obtained, which acts as a "fingerprint" for the molecule. pradeepresearch.org

Modeling of Environmental Fate and Persistence (Focus on Chemical Transformations)

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.netmdpi.com These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentrations in various compartments such as air, water, soil, and sediment. cefic-lri.org

For this compound, a key input for such models would be its rapid primary degradation. The initial chemical transformation via perhydrolysis in the wash and subsequent rapid biodegradation in wastewater treatment plants significantly reduce its environmental exposure concentration. wikipedia.orgkao.com

Models like the Fugacity Model can be used to predict the partitioning of the primary degradation products, sodium 4-hydroxybenzenesulfonate and nonanoic acid, between different environmental compartments.

Parameter Value/Description Significance for Environmental Fate Modeling
Primary Degradation Rate RapidIndicates low persistence of the parent compound in the environment.
Primary Degradation Products Sodium 4-hydroxybenzenesulfonate, Nonanoic acidThese compounds become the focus of further fate and transport modeling.
Biodegradability of Products Readily biodegradableSuggests low potential for persistence and bioaccumulation of the primary degradation products. kao.com

Given the rapid degradation of this compound, sophisticated multimedia fate models would likely predict low concentrations in most environmental compartments, with the highest concentrations expected in the initial receiving environments such as wastewater treatment plant effluents and surface waters immediately downstream of discharge points. The models would also predict a low potential for long-range transport due to its susceptibility to degradation.

Future Research Directions and Unresolved Challenges

Addressing Unclarified Mechanistic Aspects of Sodium 2-(nonanoyloxy)benzenesulfonate Reactivity

The primary function of this compound in bleaching is its perhydrolysis reaction, where it reacts with the perhydroxyl anion (HOO⁻) from hydrogen peroxide to form the more potent bleaching agent, peroxynonanoic acid. wikipedia.orgwikipedia.org The leaving group in this reaction is sodium 2-hydroxybenzenesulfonate. While this general mechanism is understood, particularly for its more common para-isomer, Sodium 4-(nonanoyloxy)benzenesulfonate (NOBS), several specific aspects of the ortho-isomer's reactivity warrant further investigation. wikipedia.orgresearchgate.net

A key unresolved question is the precise influence of the sulfonate group's ortho-position on the kinetics of both the desired perhydrolysis and competing side reactions, such as hydrolysis. The electron-withdrawing nature of the sulfonate group is crucial for making the carbonyl carbon sufficiently electrophilic for the nucleophilic attack by the perhydroxyl anion. researchgate.net However, the proximity of the bulky sulfonate group in the ortho-position could introduce steric hindrance, potentially slowing the rate of perhydrolysis compared to the para-isomer. Conversely, intramolecular interactions or altered solvation effects due to the ortho-substituent might stabilize the transition state, leading to different reactivity profiles. Comparative kinetic studies between the ortho-, meta-, and para-isomers under various pH and temperature conditions are needed to elucidate these electronic and steric effects. researchgate.netmasterorganicchemistry.com

Furthermore, the potential for alternative reaction pathways and the formation of minor by-products remain unclarified. For instance, the direct hydrolysis of the ester bond, yielding sodium 2-hydroxybenzenesulfonate and nonanoic acid without effective bleach activation, is a competing reaction. bldpharm.com The conditions that favor perhydrolysis over hydrolysis for the ortho-isomer have not been exhaustively mapped. Research could focus on quantifying the yields of these competing reactions under typical washing conditions. Additionally, the possibility of radical-mediated side reactions, while less commonly discussed for this class of compounds, cannot be entirely ruled out and represents another area for detailed mechanistic investigation. researchgate.net

Development of Sustainable Synthesis Routes and Materials

The pursuit of green chemistry principles offers significant opportunities for improving the synthesis of this compound. Traditional synthesis routes often involve multi-step processes with potentially hazardous reagents and solvents. nih.gov For example, a patented method involves reacting n-nonanoic acid with phosphorus trichloride (B1173362) to form the acyl chloride, which is then reacted with sodium p-hydroxybenzenesulfonate in a solvent mixture of xylene and tetrachloroethane, using a phase-transfer catalyst. nih.gov While this method reports high yields, the use of chlorinated solvents like tetrachloroethane and reagents like phosphorus trichloride presents environmental and safety concerns. nih.gov

Future research is imperative for developing more sustainable synthetic pathways. One promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases, for esterification reactions is a cornerstone of green chemistry, offering high selectivity under mild conditions and reducing the generation of hazardous waste. nih.govresearchgate.netresearchgate.net Research efforts could focus on identifying or engineering robust lipases that can efficiently catalyze the acylation of sodium 2-phenolsulfonate with nonanoic acid or its derivatives in greener solvents, such as bio-based solvents or ionic liquids. researchgate.netnih.gov The challenges in this area include enzyme stability in the presence of the sulfonated substrate and achieving high conversion rates.

Another key area for improvement is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvent systems. nih.gov Research into using deep eutectic solvents or vegetable oil-based reaction media for the acylation step could significantly improve the green credentials of the synthesis. nih.gov Furthermore, investigating catalytic, atom-economical methods that avoid the use of stoichiometric activating agents like phosphorus trichloride is a critical long-term goal. This could involve direct esterification methods using novel, recyclable solid acid catalysts.

Exploration of Novel Applications in Emerging Chemical Technologies

Beyond its established role as a bleach activator in detergents, the unique bifunctional nature of this compound—possessing both a surfactant backbone and a reactive ester group—makes it an intriguing candidate for novel applications in emerging technologies. researchgate.netfrontiersin.org

One area of exploration is in materials science, specifically as a functional building block for polymers. klinger-lab.de The reactive ester group could be used for post-polymerization modification, allowing the attachment of the sulfonate-containing surfactant moiety onto a polymer backbone. This could be a route to creating novel amphiphilic block copolymers or polymer surfactants with tailored properties for applications in drug delivery, controlled release systems, or as stabilizers in emulsion polymerization. klinger-lab.denih.govmdpi.com The challenge lies in developing controlled polymerization and modification techniques that are compatible with the compound's structure.

The compound could also be investigated for its potential in advanced oxidation processes (AOPs) for environmental remediation. While it is a precursor to a peroxy acid for bleaching, this same reactivity could be harnessed for the targeted degradation of pollutants. For instance, its surfactant properties could enable it to concentrate at interfaces or encapsulate hydrophobic pollutants, and upon activation with a peroxide source, generate the oxidant in close proximity to the target contaminant. This could lead to more efficient and targeted remediation strategies for contaminated water or soil. Further research would be needed to understand its efficacy against various pollutants and its environmental fate.

Advanced Computational Chemistry and Modeling Approaches for Prediction of Properties and Reactivity

Advanced computational chemistry and modeling offer powerful tools to accelerate research and overcome challenges associated with this compound. To date, specific computational studies on the ortho-isomer are lacking in the literature, representing a significant opportunity for future work.

Density Functional Theory (DFT) can be employed to provide a deep understanding of the unclarified mechanistic aspects of its reactivity. mdpi.comresearchgate.netnih.gov Quantum chemical calculations can be used to:

Model the transition states of both the perhydrolysis and hydrolysis reactions, allowing for a comparison of activation energies. mdpi.com This would help to quantify the electronic and steric effects of the ortho-sulfonate group.

Investigate the potential for and energetics of side reactions and by-product formation.

Calculate key properties such as bond dissociation energies and charge densities on the carbonyl carbon, which are known to influence the reactivity of bleach activators. researchgate.net

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in solution and at interfaces, which is crucial for understanding its performance as a surfactant and its interaction with other molecules. nih.govnih.govelsevierpure.comnih.gov MD simulations could be used to:

Model the aggregation behavior of the surfactant in water, including the formation of micelles.

Simulate its adsorption at oil-water or solid-water interfaces, which is relevant to its function in cleaning and potentially in remediation.

Study the interaction of the molecule with other detergent components or with substrates like cotton fibers.

By combining these computational approaches, researchers can build predictive models for the properties and reactivity of this compound and its analogs. This in-silico screening can guide experimental work, reducing the time and resources needed to develop more sustainable synthesis routes and to identify novel applications for this versatile molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.